N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
The compound “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is an organic compound containing a pyrazole ring, a bithiophene moiety, and a carboxamide group . The bithiophene moiety suggests that this compound might have interesting electronic properties and could potentially be used in organic electronics .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the bithiophene moiety, and the carboxamide group. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the bithiophene moiety might participate in electrophilic aromatic substitution reactions .Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways related to the function of proteins or receptors it interacts with .
Pharmacokinetics
Predictive models suggest that the compound may have good oral bioavailability and low toxicity, but these predictions need to be confirmed experimentally .
Result of Action
The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-19-9-13(16(18-19)21-2)15(20)17-7-5-12-3-4-14(23-12)11-6-8-22-10-11/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFUXAQJDKYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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